Product packaging for cis-1,2-Diphenyl-1-methylcyclopropane(Cat. No.:CAS No. 14161-72-9)

cis-1,2-Diphenyl-1-methylcyclopropane

Cat. No.: B14174065
CAS No.: 14161-72-9
M. Wt: 208.30 g/mol
InChI Key: MEPKNRHJYLWJON-UHFFFAOYSA-N
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Description

cis-1,2-Diphenyl-1-methylcyclopropane (CAS 14161-72-9) is a high-purity organic compound with the molecular formula C 16 H 16 and a molecular weight of 208.2982 . This strained, three-membered ring system is a valuable scaffold in fundamental photochemical and mechanistic studies. Its core research value lies in its behavior upon photoexcitation, where it serves as a model compound for investigating reaction intermediates . Upon direct irradiation, it undergoes cis-trans photoisomerization and can fragment to form 1,3-diphenylpropenes, processes that are studied to understand the properties of proposed trimethylene biradical intermediates . Furthermore, due to its low oxidation potential, this aryl-substituted cyclopropane is an excellent electron donor in photoinduced electron transfer reactions, generating radical cation species that exhibit reactivity distinct from that of neutral biradicals . This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16 B14174065 cis-1,2-Diphenyl-1-methylcyclopropane CAS No. 14161-72-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14161-72-9

Molecular Formula

C16H16

Molecular Weight

208.30 g/mol

IUPAC Name

(1-methyl-2-phenylcyclopropyl)benzene

InChI

InChI=1S/C16H16/c1-16(14-10-6-3-7-11-14)12-15(16)13-8-4-2-5-9-13/h2-11,15H,12H2,1H3

InChI Key

MEPKNRHJYLWJON-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Stereochemical Investigations and Chiral Attributes of Cis 1,2 Diphenyl 1 Methylcyclopropane Systems

Analysis of Geometrical Isomerism (cis/trans) within the Cyclopropane (B1198618) Ring

Geometrical isomerism in cyclopropane derivatives arises from the restricted rotation around the carbon-carbon single bonds of the ring. youtube.comdoubtnut.com The planar or near-planar geometry of the cyclopropane ring means that substituents are fixed in space relative to each other, leading to distinct isomers. doubtnut.com For a disubstituted cyclopropane like 1,2-diphenylcyclopropane (B6335939), two geometrical isomers are possible: cis, where the phenyl groups are on the same side of the ring, and trans, where they are on opposite sides. nsf.govnih.gov

In the case of 1,2-Diphenyl-1-methylcyclopropane, the nomenclature cis or trans specifically refers to the relative positions of the two phenyl groups at the C1 and C2 positions. Therefore, in cis-1,2-Diphenyl-1-methylcyclopropane (B14174114), the two phenyl substituents are located on the same face of the cyclopropane ring. The methyl group at C1 introduces an additional stereocenter and further structural complexity.

The rigidity of the cyclopropane ring ensures that the cis and trans isomers are stable and not interconvertible under normal conditions, possessing distinct physical and chemical properties. nsf.govresearchgate.net The relative stability of these isomers is dictated by steric strain. Generally, the trans isomer is thermodynamically more stable due to the greater spatial separation of the bulky substituent groups, which minimizes steric repulsion. In this compound, the two phenyl groups and the methyl group are crowded on one side of the ring, leading to significant steric hindrance. Photochemical methods can sometimes be used to induce isomerization between cis and trans forms of diphenylcyclopropanes, although such processes are often complex. nsf.gov

Absolute Configuration Assignment and Determination Methodologies

As this compound is a chiral molecule, it can exist as a pair of enantiomers. Determining the absolute configuration—the precise three-dimensional arrangement of atoms in space (i.e., R or S configuration at each stereocenter)—is a critical challenge in stereochemistry. Several methodologies are employed for this purpose.

Spectroscopic Techniques for Stereochemical Elucidation

Modern spectroscopic methods provide non-destructive alternatives for elucidating absolute configurations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR can confirm the relative stereochemistry (cis or trans), determining absolute configuration requires the use of chiral additives. Chiral solvating agents or chiral shift reagents can interact differently with the two enantiomers of a chiral compound, leading to the separation of signals in the NMR spectrum (diastereomeric complexation). nih.gov This allows for the quantification of enantiomeric excess and can sometimes be used in conjunction with computational modeling to infer the absolute configuration.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure. rsc.org By comparing the experimentally measured CD spectrum with that predicted by quantum mechanical calculations for a specific enantiomer (e.g., the (1R,2S)-isomer), the absolute configuration can be confidently assigned. rsc.orgmdpi.commsu.edu This approach is particularly effective for molecules containing chromophores, such as the phenyl groups in the target molecule, which absorb light in the ultraviolet-visible region.

Factors Influencing Diastereoselectivity and Enantioselectivity in Synthesis

The synthesis of a specific stereoisomer of this compound requires precise control over both diastereoselectivity (cis vs. trans) and enantioselectivity (one enantiomer over the other). This is typically achieved through asymmetric cyclopropanation reactions, often involving the reaction of an alkene with a carbene or carbenoid species. The starting alkene for this specific target would be 1,2-diphenylpropene. nih.gov

Ligand Design and Catalyst Chiral Auxiliaries

In catalytic asymmetric cyclopropanation, the stereochemical outcome is dictated by a chiral catalyst, which is typically a metal complex bearing a chiral ligand. nih.govutexas.edu The ligand creates a chiral environment around the metal center where the carbene transfer to the alkene occurs, directing the approach of the substrates to favor the formation of one specific stereoisomer.

Chiral Ligands: A vast array of chiral ligands has been developed for this purpose. Privileged ligand backbones, such as bis(oxazolines) (BOX), phosphinooxazolines (PHOX), and N,N'-dioxides, have proven highly effective in copper- and rhodium-catalyzed cyclopropanations. rsc.orgscispace.comsigmaaldrich.com The modular nature of these ligands allows for systematic tuning of their steric and electronic properties to optimize both the yield and the stereoselectivity of the reaction for a given substrate. nih.gov C₂-symmetric ligands are often employed as they reduce the number of possible diastereomeric transition states, simplifying the stereochemical analysis and often leading to higher enantioselectivities. unl.edu

Catalyst Performance: The choice of metal, its oxidation state, and the counter-ion can also profoundly impact the reaction's efficiency and selectivity. The table below illustrates typical results for the asymmetric cyclopropanation of analogous diaryl alkenes, showcasing how ligand and catalyst choice can influence stereochemical outcomes.

Catalyst SystemAlkene SubstrateDiastereomeric Ratio (cis:trans)Enantiomeric Excess (% ee)
Cu(I)-Bisoxazoline(Z)-Stilbene>95:594%
Rh(II)-Chiral CarboxamidateStyrene85:1592% (for trans)
Co(II)-Chiral Porphyrin1,1-DiphenylethyleneN/A (geminal)98%
Ir(III)-PHOX(E)-1-phenylpropene10:9095% (for trans)

Note: This table is illustrative of results for analogous systems and does not represent specific experimental data for the synthesis of this compound.

Substrate Control and Steric Effects

In addition to catalyst control, the inherent structure of the substrates plays a crucial role in determining the stereochemical outcome. This is known as substrate control.

Steric Hindrance: The steric bulk of the substituents on both the alkene and the carbene precursor can strongly influence diastereoselectivity. nih.gov In the synthesis of this compound from 1,2-diphenylpropene, the two phenyl groups and the methyl group create a highly crowded environment. The incoming carbene, coordinated to the bulky chiral catalyst, will approach the double bond from the least sterically hindered face. This interaction between the substrate's substituents and the chiral catalyst is the basis for stereochemical induction. A well-designed catalytic system will exploit these steric interactions to favor the formation of the cis isomer with high enantiopurity. nih.govnih.gov

Electronic Effects: The electronic properties of the substituents on the alkene and the carbene can also influence the reaction's rate and selectivity, although steric effects often dominate in these crowded systems.

Stereochemical Stability and Interconversion Processes (e.g., Thermal Stereomutation)

The stereochemical stability of cyclopropane rings, including substituted derivatives like this compound, is a critical aspect of their chemical behavior. Unlike the rapid interconversion of conformational isomers in many acyclic and larger ring systems, the geometric isomers of substituted cyclopropanes are configurationally stable under normal conditions. researchgate.net This stability arises from the significant energy barrier required to break a carbon-carbon bond in the strained three-membered ring, which is a prerequisite for cis-trans isomerization.

However, at elevated temperatures, these stereoisomers can undergo interconversion through a process known as thermal stereomutation or geometrical isomerization. This process typically proceeds through a mechanism involving the homolytic cleavage of a C-C bond to form a transient 1,3-biradical intermediate. rsc.orgnih.gov Rotation around the remaining single bonds in this diradical intermediate, followed by ring closure, can lead to the formation of the stereoisomer.

The kinetics of these thermal isomerizations have been studied for various substituted cyclopropanes. For instance, the cis-trans isomerization of 1,2-dimethylcyclopropane (B14754300) has been investigated in the gas phase at temperatures between 380 and 453 °C. researchgate.net This reversible, unimolecular reaction demonstrates that significant thermal energy is required to overcome the activation barrier for ring opening. The rate of this geometrical isomerization is considerably faster than competing structural isomerizations, which lead to the formation of alkenes. researchgate.netresearchgate.net

The Arrhenius parameters, which describe the temperature dependence of the reaction rate, provide insight into the energetics of the process. For the conversion of cis-1,2-dimethylcyclopropane (B1205809) to its trans isomer, the activation energy is substantial, reflecting the strength of the cyclopropane C-C bond. researchgate.net The stability of the intermediate 1,3-biradical is a key factor influencing this activation energy. Substituents that can stabilize the radical centers, such as phenyl groups, are known to lower the activation energy for isomerization compared to simple alkyl-substituted cyclopropanes. rsc.org In the case of this compound, the phenyl groups are expected to stabilize the biradical intermediate through resonance, thus lowering the temperature required for stereomutation compared to 1,2-dimethylcyclopropane.

Studies on tetraphenyl-cyclopropanes further illustrate the influence of substituents on the stability of the transient 1,3-biradical and, consequently, on the kinetics of thermal isomerization. rsc.org The presence of electron-donating or electron-withdrawing groups on the phenyl rings can further modulate the stability of the biradical and the activation energy for the cis-trans interconversion.

Arrhenius Parameters for Thermal Isomerization of Substituted Cyclopropanes
CompoundIsomerization ProcessActivation Energy (Ea) (kcal/mol)Pre-exponential Factor (A) (s⁻¹)Temperature Range (°C)
cis-1,2-Dimethylcyclopropanecis → trans59.410¹⁵.²⁵380-453
trans-1,2-Dicyanocyclopropanetrans → cis45.610¹³.⁷³208-260
cis-1,2-Dicyanocyclopropanecis → trans44.410¹³.⁸⁶208-260

Data for 1,2-dimethylcyclopropane and 1,2-dicyanocyclopropane are presented as analogues to illustrate the principles of thermal stereomutation. researchgate.net

Conformational Analysis of Substituted Cyclopropane Systems

The conformational analysis of cyclopropane systems is inherently simpler than that of larger cycloalkanes due to the rigid, planar nature of the three-membered ring. researchgate.net The primary conformational flexibility in substituted cyclopropanes like this compound arises from the rotation of the substituent groups around their single bonds to the ring.

The preferred conformations are those that minimize steric interactions between the substituents. In this compound, the bulky phenyl and methyl groups are positioned on the same face of the cyclopropane ring. This arrangement leads to significant steric hindrance, which dictates the rotational preferences of these groups.

Computational studies on related molecules, such as those with multiple phenyl or methyl groups, provide a framework for understanding these conformational preferences. nih.govrsc.org The phenyl groups will likely adopt conformations where their planes are oriented to minimize steric clash with each other and with the adjacent methyl group. This is often a perpendicular or "edge-to-face" arrangement rather than a coplanar "face-to-face" one.

The conformational preferences can be described by the dihedral angles between the substituents and the cyclopropane ring. For the phenyl groups, the key dihedral angle would be defined by a C-C bond within the phenyl ring, the C-C bond connecting the phenyl group to the cyclopropane ring, and a C-C bond within the cyclopropane ring. For the methyl group, the relevant dihedral angle would involve one of the C-H bonds of the methyl group, the C-C bond to the ring, and a ring C-C bond. The lowest energy conformation will be a balance between minimizing these steric interactions. Quantum mechanical calculations are often employed to determine the geometries, relative energies, and rotational barriers of these different conformations. nih.govrsc.org

Calculated Rotational Barriers for Methyl Groups in Analogous Molecules
MoleculeRotational Barrier (kcal/mol)Method
Methylcyclopropane (B1196493)~2.87Experimental/Theoretical
cis-2-Butene~0.73Theoretical
Propylene Oxide~2.56Experimental/Theoretical

These values illustrate the typical energy scales for methyl group rotation in strained and sterically hindered environments. researchgate.netresearchgate.net

Mechanistic Elucidation of Reactions Involving the Cis 1,2 Diphenyl 1 Methylcyclopropane Core

Cyclopropane (B1198618) Ring Opening Reactions

The cleavage of one of the carbon-carbon bonds in the cyclopropane ring is a characteristic reaction of this class of compounds. The pathway of this ring opening is highly dependent on the nature of the stimulus, which can be thermal, photochemical, radical-mediated, or acid-catalyzed.

The thermolysis of cis-1,2-diphenyl-1-methylcyclopropane (B14174114) proceeds through the homolytic cleavage of a C-C bond to form a 1,3-diradical intermediate. The bond most likely to cleave is the C1-C2 bond, as it is substituted with three groups (two phenyl, one methyl) that can stabilize the resulting radical centers through resonance and hyperconjugation.

The initial cleavage leads to a diradical intermediate where the terminal carbons can rotate before ring closure or rearrangement. The stereochemical outcome of such reactions is often complex. While concerted electrocyclic reactions follow strict Woodward-Hoffmann rules (predicting a conrotatory opening for a thermal 4π-electron system, by analogy), the thermal reactions of many substituted cyclopropanes are not concerted and proceed via biradical intermediates. This stepwise mechanism allows for the loss of stereochemical information. The process can lead to both geometrical isomerization (cis to trans) and structural isomerization, typically forming substituted alkenes. For this compound, the thermal rearrangement can yield products like 1,2-diphenyl-3-methyl-1-butene and its isomers.

Reaction TypeKey IntermediateTypical ConditionsPotential Products
Thermal Ring Opening1,3-DiradicalHigh Temperature (Pyrolysis)Geometrical and Structural Isomers (e.g., substituted butenes)

Photochemical activation of this compound provides an alternative pathway for ring opening. Upon absorption of ultraviolet light, the molecule is promoted to an excited state, which can lead to C-C bond cleavage. Like thermal pathways, photochemical ring openings often involve diradical intermediates. However, the stereochemical course of photochemical reactions can differ significantly from their thermal counterparts. For instance, photolysis can facilitate reactions that are thermally "forbidden" under the principles of orbital symmetry. The photolysis of 1,2-diphenylcyclopropanes is known to yield a mixture of products, including rearranged alkenes and stereoisomers of the starting material. The exact product distribution depends on factors such as the wavelength of light used and the presence of photosensitizers.

Ring opening can be initiated by an external radical source, a process distinct from the thermally generated biradical mechanism. In this pathway, a radical species adds to the cyclopropane ring, leading to the formation of a radical adduct. This is followed by the cleavage of one of the internal cyclopropane bonds to generate a more stable, open-chain radical. This process is often a key step in radical-mediated polymerization of vinyl cyclopropanes and in various tandem reactions where the cyclopropane acts as a reactive intermediate. rsc.org

The general mechanism involves:

Initiation: Generation of a radical (e.g., from AIBN).

Addition: The initiator radical attacks one of the cyclopropane carbons.

Ring Opening: The resulting cyclopropylcarbinyl-type radical rapidly opens to form a more stable homoallylic radical.

Propagation/Termination: The open-chain radical can then participate in further reactions, such as abstracting a hydrogen atom or adding to another molecule.

These reactions are often efficient because the relief of ring strain provides a strong thermodynamic driving force for the ring-opening step. nih.govrsc.org

In the presence of acid, the cyclopropane ring can be protonated. The C1-C2 bond of this compound, possessing significant π-character due to the phenyl substituents, is susceptible to electrophilic attack. Protonation leads to the formation of a carbocationic intermediate. The ring opens in a manner that generates the most stable carbocation. In this specific molecule, cleavage of the C1-C2 bond would likely lead to a tertiary, benzylic carbocation, which is highly stabilized.

This carbocation can then be trapped by a nucleophile present in the reaction medium. A significant phenomenon in this context is epimerization. nih.govmdpi.comnih.gov The formation of an open-chain carbocation intermediate allows for free rotation around the remaining C-C single bonds. If this intermediate re-cyclizes, it can form both the original cis isomer and the more stable trans isomer, leading to equilibration. This process, where the configuration at one stereocenter is inverted, is a classic example of epimerization.

Catalyst/ReagentKey IntermediatePrimary ProcessPotential Outcome
Acid (H+)CarbocationRing OpeningFormation of alcohols, ethers, or alkenes (after elimination)
Acid (H+)CarbocationRing Opening-ClosureEpimerization (cis-trans isomerization)

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. While cyclopropanes themselves are the products of [2+1] cycloadditions, their strained bonds can also participate as components in other pericyclic processes.

The term "[2+1] cycloaddition" typically refers to the formation of a cyclopropane ring from an alkene (a 2π-electron system) and a carbene (a 1-atom, 2-electron component). libretexts.orglibretexts.orgyoutube.com However, in the context of reactions involving the this compound core, the strained C-C bond can itself act as the 2-electron component in subsequent cycloaddition or rearrangement reactions.

For example, vinylcyclopropanes are well-known to undergo transition-metal-catalyzed [5+2] and [5+1] cycloadditions, where the vinylcyclopropane (B126155) unit serves as a five-carbon building block. pku.edu.cnnih.gov While the subject molecule lacks the vinyl group, the principle of the cyclopropane ring participating in metal-catalyzed rearrangements holds. Rhodium(I) catalysts, for instance, can insert into the strained C-C bond of the cyclopropane ring, forming a metallacyclobutane intermediate. This intermediate can then undergo further reaction, such as carbonyl insertion or coupling with other unsaturated molecules, effectively acting as a synthetic equivalent in cycloaddition-type processes.

Electrocyclic Reactions and Torquoselectivity

The thermal behavior of this compound is primarily characterized by geometric isomerization (cis-trans isomerization) rather than a formal, concerted electrocyclic ring-opening to a stable, acyclic diene. This process involves the homolytic cleavage of the C1-C2 bond, which is weakened by the attached phenyl and methyl substituents. This cleavage results in the formation of a 1,3-diradical intermediate.

The formation of this diradical can be considered the microscopic reverse of an electrocyclic ring closure. In this intermediate, rotation can occur around the remaining single bonds before the ring closes again. If rotation occurs around the C1-C3 or C2-C3 bonds, the original cis-isomer can re-form, or the trans-isomer can be produced. This process is more accurately described as a stereomutation.

While a complete electrocyclic ring-opening to a conjugated diene is a possible pathway for some cyclopropanes, in the case of 1,2-diphenyl substituted systems, the high energy required often leads to complex reaction mixtures rather than a clean, stereospecific reaction governed by Woodward-Hoffmann rules.

Torquoselectivity , defined as the preference for inward or outward rotation of substituents during a concerted electrocyclic reaction, is not a primary governing factor in the thermal reactions of this specific cyclopropane, as the reaction proceeds through a stepwise diradical mechanism. In a true concerted process, torquoselectivity would be influenced by the electronic nature of the substituents. However, in the diradical pathway, the stereochemical outcome is determined by the relative rates of bond rotation and ring re-closure in the intermediate.

Sigmatropic Rearrangements

Sigmatropic rearrangements, which involve the intramolecular migration of a sigma bond, are not the principal thermal reaction pathway for simple phenyl-substituted cyclopropanes like this compound under typical pyrolysis conditions. The dominant thermal process is the aforementioned stereomutation via a 1,3-diradical intermediate.

However, in systems where the cyclopropane is part of a larger, more complex structure, such as in divinylcyclopropanes, nih.govnih.gov-sigmatropic (Cope) rearrangements can occur. For this compound itself, the energy barrier for the C-C bond homolysis leading to the diradical intermediate is significantly lower than that required for a concerted sigmatropic shift.

Photochemically, related systems can undergo rearrangements that have sigmatropic character. For example, irradiation can lead to excited states that cross to a diradical species, which may then rearrange in a manner resembling a nih.govbris.ac.uk- or nih.govnih.gov-shift before relaxing to a new product. However, for the title compound, such rearrangements are not well-documented as clean, high-yield processes.

Influence of Substituents on Reaction Rates and Selectivity

Substituents on the phenyl rings have a profound effect on the rate of thermal isomerization of 1,2-diphenylcyclopropanes. This is because the rate-determining step involves the formation of a 1,3-diradical, and any substituent that can stabilize this intermediate will lower the activation energy and accelerate the reaction.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can both stabilize a radical center. The "merostabilization" principle suggests that a diradical is particularly stabilized when one radical center bears an electron-donating group and the other bears an electron-withdrawing group.

Studies on analogous tetraphenylcyclopropane systems provide insight into these effects. The thermal cis-trans isomerization rates are influenced by para-substituents on the phenyl rings.

Table 1: Relative Rates of Thermal Isomerization for para-Substituted Diphenylcyclopropane Analogs at 200°C
Substituent on Phenyl Ring (X)Substituent on Second Phenyl Ring (Y)Relative Rate (krel)Activation Energy (Ea, kcal/mol)
-H-H1.0~35
-OCH3-OCH34.2~32
-CN-CN5.1~31.5
-OCH3-CN25.7~29

Data is illustrative and based on trends observed in related substituted 1,2-diphenylcyclopropane (B6335939) systems.

As the data indicates, placing a strong electron-donating group (like methoxy, -OCH₃) and a strong electron-withdrawing group (like cyano, -CN) on opposite phenyl rings leads to the greatest rate enhancement. This provides strong evidence for a diradical intermediate where the substituents provide significant "push-pull" or merostabilization.

Solvent Effects on Reaction Stereochemistry and Kinetics

For thermal reactions that proceed through neutral, non-polar diradical intermediates, the effect of solvent polarity on the reaction rate is typically minimal. The thermal isomerization of this compound shows little dependence on the solvent used, which is consistent with a mechanism involving homolytic bond cleavage without significant charge separation in the transition state.

In contrast, photochemical reactions can be highly sensitive to the solvent environment. The solvent can influence the energies of the excited states, the efficiency of intersystem crossing (e.g., from a singlet to a triplet state), and the lifetime of reactive intermediates.

For a molecule like this compound, the phenyl groups act as the primary chromophores. Upon photoexcitation, a singlet excited state is formed, which can then lead to reaction or decay.

Polarity Effects : In polar solvents, excited states with significant charge-transfer character can be stabilized. If a reaction pathway involves a polar intermediate, its formation will be accelerated in a polar solvent. For the photolysis of phenylcyclopropanes, which can involve bond cleavage to form zwitterionic or highly polarized diradical species, increasing solvent polarity can alter the product distribution and quantum yields.

Heavy Atom Effects : Solvents containing heavy atoms (e.g., dichloromethane, dibromoethane) can promote intersystem crossing from the singlet excited state to the triplet state. Since singlet and triplet diradicals can have different reactivities and lifetimes, this can change the observed stereochemical outcome of the isomerization.

Table 2: Illustrative Solvent Effects on the Photochemical cis-trans Isomerization Quantum Yield (Φc→t)
SolventDielectric Constant (ε)Relative Quantum Yield (Φrel)
Hexane1.91.0
Dichloromethane9.11.3
Acetonitrile37.51.8

Data is representative of general trends for photochemical reactions of aromatic compounds and not specific experimental values for the title compound.

The trend suggests that solvents with higher polarity can enhance the efficiency of photoisomerization, potentially by stabilizing a charge-separated intermediate or transition state involved in the bond-cleavage and rotation process.

Computational and Theoretical Investigations of Cis 1,2 Diphenyl 1 Methylcyclopropane

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are indispensable for mapping the potential energy surfaces of chemical reactions. arxiv.org These methods allow for the identification of stable intermediates and, crucially, the high-energy transition states that connect reactants to products. escholarship.org By calculating the energy of these stationary points, chemists can determine activation barriers, reaction rates, and mechanistic pathways that are often difficult or impossible to probe experimentally. nih.gov For cis-1,2-diphenyl-1-methylcyclopropane (B14174114), such calculations can predict the feasibility of various transformations, including ring-opening reactions, isomerizations, and cycloadditions.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. nih.gov DFT methods are used to study the electronic structure of molecules to predict geometries, energies, and other properties. nih.gov In the context of reaction mechanisms, DFT is frequently employed to locate and characterize transition state structures. researchgate.net For instance, a DFT study on the cycloaddition reactions of nitrilimines, which also involves three-membered rings, successfully calculated reaction barriers and exothermicities, providing insight into the transient nature of the reactants. researchgate.net

For this compound, DFT calculations could be used to explore pathways such as the thermal cis-trans isomerization. This would involve calculating the energy difference between the cis and trans isomers and locating the transition state for the interconversion, which is presumed to proceed through a diradical intermediate formed by the cleavage of a carbon-carbon bond in the ring. The resulting data provides a quantitative measure of the kinetic stability of the isomer.

Table 1: Hypothetical DFT-Calculated Energies for the Isomerization of this compound
SpeciesDescriptionRelative Energy (kcal/mol)
Cis IsomerInitial Reactant0.0
Transition State (TS)C-C Bond Cleavage+35.5
Trans IsomerFinal Product-2.1

This table presents hypothetical data illustrating the type of results obtained from DFT calculations for a cis-trans isomerization reaction. The values are representative of typical energy barriers for substituted cyclopropanes.

Ab initio molecular orbital methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nist.gov These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, often provide higher accuracy than DFT for certain systems, albeit at a greater computational expense. nist.govrsc.org They are particularly valuable for obtaining benchmark energies and for systems where electron correlation effects are critical.

Ab initio calculations have been used to study the dynamics of cis-trans isomerization in molecules like diazene, confirming that certain pathways are forbidden due to dynamic effects not apparent from static energy calculations alone. rsc.org For this compound, high-level ab initio calculations could be used to precisely determine the energetics of ring-opening to form a 1,3-diradical. This process is fundamental to its thermal and photochemical rearrangements. The calculations would provide a detailed picture of the electronic structure changes that occur as the C-C bond stretches and breaks, offering deep insight into the factors controlling the reaction.

Modeling of Stereoselectivity and Enantiomeric Excess

Computational modeling is a powerful tool for predicting and rationalizing the stereochemical outcomes of chemical reactions. brehm-research.de By calculating the energies of the transition states leading to different stereoisomeric products, it is possible to predict which product will be formed preferentially. mdpi.com The difference in activation energies (ΔΔG‡) between two competing diastereomeric transition states is directly related to the ratio of the products and, consequently, the enantiomeric or diastereomeric excess.

In reactions involving a chiral molecule like this compound, computational models can predict how the existing stereocenters will influence the formation of new ones. For example, in a hypothetical addition reaction to one of the phenyl rings, DFT or ab initio methods could be used to model the transition states for attack from the re and si faces. The calculated energy difference would allow for a prediction of the diastereomeric ratio of the products.

Table 2: Example of Calculated Transition State Energies and Predicted Product Selectivity
Transition StateRelative Free Energy (ΔG‡, kcal/mol)Predicted ProductPredicted Enantiomeric Excess (ee%)
TS leading to R-product15.2R-product favored92%
TS leading to S-product17.1

This table illustrates how the calculated difference in transition state free energies can be used to predict the enantiomeric excess of a reaction product. A larger energy difference leads to higher selectivity.

Theoretical Studies on Ring Strain and Electronic Interactions

Cyclopropane (B1198618) and its derivatives are characterized by significant ring strain, which arises from the deviation of their bond angles from the ideal sp³ tetrahedral angle of 109.5° and from torsional strain due to eclipsed C-H bonds. pressbooks.pubutexas.edu This inherent strain energy, estimated to be around 28 kcal/mol for the parent cyclopropane, profoundly influences the molecule's chemical and physical properties, making it more reactive than acyclic alkanes. utexas.edu

Theoretical studies, particularly those using homodesmotic reactions, allow for a precise quantification of this strain. A computational study on methyl-substituted cyclopropanes using the G4 composite method determined that the fundamental ring strain energy (RSE) of the cyclopropane ring is 117.9 ± 0.3 kJ/mol (approximately 28.2 kcal/mol). nih.govacs.org The study further quantified the additional strain introduced by methyl substituents due to steric interactions (Pitzer strain), amounting to 4.4 kJ/mol for each eclipsed interaction. nih.govacs.org

For this compound, the total strain energy is a combination of:

The intrinsic strain of the three-membered ring.

Torsional strain from the cis-substituents.

Steric (van der Waals) strain from the bulky phenyl and methyl groups being held in close proximity.

Electronic interactions also play a key role. The phenyl groups can conjugate with the "Walsh" orbitals of the cyclopropane ring. These orbitals have significant p-character and allow the strained ring to interact with adjacent π-systems, which can partially stabilize the molecule and influence its reactivity, particularly in reactions involving carbocation formation at an adjacent carbon.

Table 3: Components of Strain Energy in Substituted Cyclopropanes
Type of StrainOriginApproximate Energy Contribution (kJ/mol)Reference
Ring Strain (RSE)Angle and Torsional Strain of the C3 Ring117.9 nih.govacs.org
Pitzer StrainEclipsing of Methyl Substituents4.4 (per interaction) nih.govacs.org
Steric StrainRepulsion between bulky cis-substituentsVariable

Energy Landscapes of Cyclopropane Isomerization and Rearrangements

The high ring strain in cyclopropanes provides a thermodynamic driving force for reactions involving ring cleavage. Computational methods are essential for mapping the energy landscapes of these complex transformations, which can include stereomutation (cis-trans isomerization) and structural rearrangements. researchgate.netrsc.org These calculations reveal the activation energies required for different pathways and the relative stabilities of intermediates and products. researchgate.net

The thermal isomerization of cis-1,2-disubstituted cyclopropanes to their trans isomers is a classic example. The reaction is thought to proceed through a trimethylene (1,3-diradical) intermediate. The potential energy surface for this process would show two key transition states: one for the cleavage of the C1-C2 bond to form the diradical, and another for the rotation around the C1-C3 (or C2-C3) bond within the diradical, followed by ring closure.

For this compound, the phenyl groups would stabilize the radical centers through resonance, lowering the activation energy for ring opening compared to an unsubstituted cyclopropane. Computational studies can model this landscape, providing energies for the cis-reactant, the transition state for ring opening, the diradical intermediates, the rotational barriers within the diradical, and the final trans-product. Such a profile explains the kinetics and thermodynamics of the isomerization process. Photochemical rearrangements, which proceed through excited-state energy surfaces, can also be modeled to explain different product outcomes compared to thermal reactions. rsc.org

Catalytic Transformations and Their Mechanisms Involving Cyclopropane Analogues

Transition-Metal-Catalyzed Reactions and their Selectivity

Transition metals are highly effective in catalyzing reactions of cyclopropanes through the formation of metallacyclobutane intermediates via oxidative addition. wikipedia.org This activation strategy has been widely employed in organic synthesis, with selectivity often dictated by the choice of metal, ligands, and the substitution pattern on the cyclopropane (B1198618) ring.

Palladium catalysts are well-known for their ability to mediate diverse transformations of cyclopropane derivatives. In the context of vinylcyclopropanes (VCPs), Pd(0) catalysts facilitate C-C bond cleavage through oxidative addition, leading to the formation of zwitterionic π-allylpalladium species. nih.gov These intermediates are versatile and can participate in various subsequent reactions, including cycloadditions. For instance, palladium-catalyzed [3+2] cycloadditions of VCPs with imines and electron-deficient dienes have been developed to produce chiral multi-substituted cyclopentanes. researchgate.net

Donor-acceptor cyclopropanes (DACs), which possess vicinal electron-donating and electron-withdrawing groups, undergo facile heterolytic ring opening to form 1,3-dipolar intermediates under palladium catalysis. nih.gov This reactivity has been exploited in cascade reactions, such as the (4+3) cyclocondensation of vinyl-substituted DACs with salicylaldehydes to form substituted benzoxepins. nih.gov The stereoselectivity of these processes is a key feature; for example, Pd-catalyzed cyclopropanation reactions of enynes often proceed with retention of the olefin geometry in the final product. nih.gov Ring-opening reactions of aryl cyclopropyl (B3062369) ketones catalyzed by palladium systems, such as Pd(OAc)₂/PCy₃, can stereoselectively yield (E)-α,β-unsaturated ketones. rsc.orgresearchgate.net

Table 1: Examples of Palladium-Catalyzed Reactions of Cyclopropane Analogues

Substrate Type Catalyst System Reaction Type Product Ref.
Vinylcyclopropane (B126155) Pd(0)/Ligand [3+2] Cycloaddition Substituted Cyclopentane researchgate.net
Donor-Acceptor Cyclopropane Pd(0)/Ligand (4+3) Cyclocondensation Benzoxepin nih.gov
Enyne Pd(OAc)₂ Cyclopropanation Bicyclo[3.1.0]hexane nih.gov
Aryl Cyclopropyl Ketone Pd(OAc)₂/PCy₃ Ring-Opening (E)-α,β-Unsaturated Ketone rsc.org

Rhodium catalysts are particularly prominent in the chemistry of vinylcyclopropanes, most notably in [5+2] cycloaddition reactions to form seven-membered rings. pku.edu.cnwikipedia.org Wender and others have shown that rhodium(I) complexes can catalyze the cycloaddition of VCPs with various π-systems, including alkynes, alkenes, and allenes. acs.org

A significant development is the rhodium-catalyzed [5+2+1] cycloaddition of ene-vinylcyclopropanes with carbon monoxide, which constructs eight-membered carbocycles. acs.orgpku.edu.cnnih.govnih.govpku.edu.cn This reaction was designed based on the hypothesis that the C(sp³)–C(sp³) reductive elimination from an eight-membered rhodacycle intermediate is slow, allowing for CO insertion to occur first. nih.govpku.edu.cn The catalytic cycle typically involves oxidative addition to cleave the cyclopropane ring, followed by insertion of the alkene and CO, and finally reductive elimination. pku.edu.cnnih.gov The selectivity of rhodium-catalyzed reactions can be finely tuned. For example, in the allylation of indoles with gem-difluorinated cyclopropanes, the regioselectivity (branched vs. linear product) can be controlled by the choice of ligand and silver salt additive. chemrxiv.org

Besides palladium and rhodium, other transition metals like nickel and copper also play a crucial role in cyclopropane chemistry. Nickel catalysts are effective in promoting cross-electrophile coupling reactions. For instance, an intramolecular nickel-catalyzed reaction of 1,3-diol derivatives has been used to synthesize a variety of alkylcyclopropanes. nih.gov Mechanistic studies suggest these reactions can proceed through a stereoablative oxidative addition at a secondary carbon center. nih.gov Nickel can also catalyze the hydroalkynylation of methylenecyclopropanes, where a C-H bond adds across the double bond while retaining the cyclopropane ring structure. semanticscholar.org

Copper catalysts are widely used for cyclopropanation reactions involving diazo compounds and olefins. unizar.es Recent advances include the copper-catalyzed 1,2-borocyclopropanation of aryl olefins using carbon monoxide as a C1 source to produce β-boryl cyclopropanes. rsc.org Copper(I) iodide, in combination with a diamine ligand, has been shown to catalyze the direct perarylation of cyclopentadiene, forming up to six new C-C bonds in a single step to yield hexaarylcyclopentadienes. nih.gov

Table 2: Reactions of Cyclopropane Analogues with Other Metal Catalysts

Metal Substrate Reaction Type Product Ref.
Nickel 1,3-Dimesylate Intramolecular Cross-Electrophile Coupling Alkylcyclopropane nih.gov
Nickel Methylenecyclopropane Hydroalkynylation 1-Methyl-1-alkynylcyclopropane semanticscholar.org
Copper Aryl Olefin, CO, B₂pin₂ 1,2-Borocyclopropanation β-Boryl Cyclopropane rsc.org
Copper Cyclopentadiene, Aryl Iodide Perarylation Hexaarylcyclopentadiene nih.gov

Organocatalysis in Cyclopropane Synthesis and Ring Opening

Organocatalysis offers a metal-free alternative for both the synthesis and transformation of cyclopropanes, often providing high levels of enantioselectivity. Chiral secondary amines, such as derivatives of prolinol, can activate cyclopropaneacetaldehydes to catalytically generate donor-acceptor cyclopropanes. acs.org These intermediates can then undergo in-situ ring-opening to form an electrophilic α,β-unsaturated iminium ion, which can participate in domino reactions to create complex molecular scaffolds like highly enantioenriched dihydroquinolines. acs.org

The ring-opening of donor-acceptor cyclopropanes is a common strategy in organocatalysis. rsc.org The high polarization of a C-C bond in DACs, resulting from the push-pull nature of the substituents, facilitates the ring-opening to generate a stabilized 1,3-dipolar intermediate. rsc.org This intermediate can then react with various external reagents. For example, chiral triazolium salts can catalyze the generation of a DAC from a cyclopropanecarbaldehyde, which, after ring-opening, leads to an intermediate that can react with α-oxoesters to form pyranones enantioselectively. rsc.org Similarly, cinchona alkaloid organocatalysts have been used for the diastereo- and enantioselective synthesis of spirocyclopropyl pyrazolones through a Michael/alkylation cascade. researchgate.net

Mechanistic Insights into Catalytic Cyclopropane Formation and Conversion

Understanding the mechanisms of catalytic reactions involving cyclopropanes is essential for controlling selectivity and developing new transformations. For transition-metal-catalyzed reactions, a common initial step is the oxidative addition of the metal into a strained C-C bond of the cyclopropane, forming a metallacyclobutane intermediate. wikipedia.orgwikiwand.com The regioselectivity of this bond cleavage is influenced by electronic and steric factors of the substituents on the ring.

In rhodium-catalyzed [5+2+1] cycloadditions, kinetic and computational studies have revealed that the catalytic cycle involves several key steps: cyclopropane cleavage (often the turnover-limiting step), alkene insertion, CO insertion, and reductive elimination. pku.edu.cnnih.gov The resting state of the catalyst is often a dimeric rhodium complex, while the active species is monomeric. pku.edu.cnnih.gov The chemoselectivity between a [5+2] and a [5+2+1] pathway is governed by the relative energy barriers of C(sp³)–C(sp³) reductive elimination versus CO insertion. pku.edu.cn

In organocatalysis, the mechanism often involves the formation of enamine or iminium ion intermediates. For the ring-opening of DACs generated from aldehydes, a chiral secondary amine catalyst forms an enamine, which facilitates the cyclopropane formation. Subsequent ring-opening generates an unsaturated iminium ion that acts as an electrophile in cascade reactions. acs.orgrsc.org Computational studies on rhodium-catalyzed cyclopropanation of electron-deficient alkenes suggest that the reaction is initiated by a weak interaction between the metal carbene and the substrate's carbonyl group, followed by a concerted, asynchronous bond formation. nih.govrsc.org

Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the stereochemistry of cyclopropane (B1198618) derivatives. The rigid three-membered ring fixes the spatial orientation of substituents, leading to distinct chemical shifts and coupling constants that are highly dependent on their relative arrangement.

For the parent compound, cis-1,2-diphenylcyclopropane, the cis configuration of the phenyl groups creates a plane of symmetry. This symmetry influences the appearance of the NMR spectrum. In analyzing the target molecule, cis-1,2-Diphenyl-1-methylcyclopropane (B14174114), the addition of the methyl group at the C1 position breaks this symmetry, leading to a more complex spectrum where nearly all cyclopropyl (B3062369) protons and carbons become chemically non-equivalent.

Expected ¹H NMR Spectral Features: The protons on the cyclopropane ring are subject to characteristic shielding and deshielding effects. In the cis-isomer, the phenyl groups force the cyclopropyl protons into specific anisotropic cones of influence. The addition of a methyl group at C1 would introduce further complexity. The benzylic proton at C2 would likely appear as a doublet of doublets, coupled to the two diastereotopic methylene (B1212753) protons at C3. The methyl protons would appear as a singlet, likely in the range of 1.2-1.6 ppm.

Expected ¹³C NMR Spectral Features: The carbon atoms of the cyclopropane ring are typically found further upfield than their acyclic counterparts. For this compound, three distinct signals would be expected for the cyclopropyl carbons. The quaternary C1, bonded to a methyl and a phenyl group, would be significantly deshielded compared to C2 and C3. The presence of two phenyl groups and a methyl substituent would result in a total of 16 carbon signals.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
C1-CH₃~1.2 - 1.6 (s, 3H)~15 - 25Methyl group singlet.
C2-H~2.5 - 3.0 (dd)~30 - 40Benzylic proton, coupled to C3 protons.
C3-H₂~1.0 - 1.8 (m, 2H)~10 - 20Diastereotopic methylene protons.
Phenyl-H~7.0 - 7.5 (m, 10H)~125 - 145Aromatic protons.
C1-~35 - 45Quaternary cyclopropyl carbon.
Phenyl-C-~125 - 145Aromatic carbons.

Note: The predicted values are estimates based on typical ranges for substituted cyclopropanes and may vary based on solvent and experimental conditions.

Mass Spectrometry for Fragmentation Pathways and Rearrangements

Mass spectrometry (MS) provides critical information on the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns. The molecular formula for this compound is C₁₆H₁₆, corresponding to a molecular weight of 208.29 g/mol .

Upon electron ionization (EI), the molecular ion ([M]⁺•) would be formed. The fragmentation of phenylcyclopropanes is often dictated by the stability of the resulting carbocations and radical species. For the parent compound, 1,2-diphenylcyclopropane (B6335939) (MW 194.27), common fragments include ions at m/z 194 ([M]⁺•), 115, and 91 (the tropylium (B1234903) ion). nist.govnih.gov

For this compound, the fragmentation pathways would be expected to be influenced by the presence of the additional methyl group. Key fragmentation processes would likely include:

Loss of a methyl radical: A primary fragmentation pathway would be the cleavage of the C1-CH₃ bond to form a stable tertiary benzylic carbocation. This would result in a prominent peak at m/z 193 ([M-15]⁺).

Loss of a phenyl radical: Cleavage of a carbon-phenyl bond could lead to a fragment at m/z 131 ([M-77]⁺).

Ring-opening and rearrangement: The cyclopropane ring can undergo cleavage, leading to various isomeric ions. This could result in the formation of the tropylium ion (m/z 91) or a methyl-substituted analogue.

Formation of a styrenyl ion: Cleavage of the C1-C2 and C1-C3 bonds could lead to the formation of a styrenyl-type ion at m/z 117 ([C₉H₉]⁺).

Interactive Table: Predicted Key Mass Spectrometry Fragments for this compound
m/z Value Proposed Fragment Ion Formation Pathway
208[C₁₆H₁₆]⁺•Molecular Ion
193[C₁₅H₁₃]⁺Loss of methyl radical (•CH₃)
131[C₁₀H₁₁]⁺Loss of phenyl radical (•C₆H₅)
117[C₉H₉]⁺Ring cleavage and rearrangement
91[C₇H₇]⁺Formation of tropylium ion

X-ray Crystallography for Molecular Structure and Conformation Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate data on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not available, data from related compounds, such as cis-1,2-Diacetoxy-1,2-diphenylcyclopropane, can provide valuable insights. researchgate.net In phenyl-substituted cyclopropanes, the phenyl ring typically adopts a "bisected" conformation, where the plane of the phenyl ring eclipses one of the adjacent cyclopropyl C-C bonds to maximize conjugation between the phenyl π-system and the Walsh orbitals of the cyclopropane ring. researchgate.net

In this compound, the two phenyl groups are on the same side of the three-membered ring. The introduction of the methyl group at C1 would introduce significant steric strain. This steric hindrance would likely cause the phenyl groups to twist out of the ideal bisected conformation. X-ray analysis would be able to quantify this distortion, providing precise dihedral angles between the phenyl rings and the cyclopropane ring. It would also confirm the cis stereochemistry and reveal how the molecules pack within the crystal lattice.

Expected Structural Parameters:

Cyclopropane C-C bond lengths: Typically around 1.51 Å, but the bond opposite the phenyl-substituted carbons (C1-C2) might be slightly shorter due to electronic effects.

Cyclopropane internal angles: Close to 60°.

Steric Effects: The C1-phenyl and C2-phenyl groups would likely be twisted relative to each other to minimize steric repulsion with each other and with the C1-methyl group.

Other Spectroscopic Methods for Mechanistic Probes

Beyond routine structure determination, other spectroscopic techniques can be employed to investigate the reactivity and potential rearrangements of this compound. Phenylcyclopropanes are known to undergo fascinating photochemical and thermal rearrangements.

UV-Vis Spectroscopy: This technique would be used to study the electronic transitions of the molecule. The conjugation between the phenyl rings and the cyclopropane ring would give rise to characteristic absorption bands in the UV region. Monitoring changes in the UV-Vis spectrum upon irradiation can provide kinetic data for photochemical isomerization or rearrangement reactions. chemrxiv.org

Photochemical Studies: Substituted cyclopropanes can undergo cis-trans isomerization or ring-opening reactions upon UV irradiation. rsc.orgrsc.org By using techniques like time-resolved spectroscopy or by analyzing photoproducts via NMR and GC-MS, the mechanistic pathways of such rearrangements could be elucidated for the title compound.

Q & A

Basic Question: What synthetic routes and analytical techniques are recommended for the preparation and structural confirmation of cis-1,2-Diphenyl-1-methylcyclopropane?

Methodological Answer:
Synthesis typically involves cyclopropanation reactions, such as the addition of carbenes or transition-metal-catalyzed [2+1] cycloadditions. For structural confirmation:

  • 3D Structural Modeling : Use ball-and-stick models (e.g., SDF/MOL files) to visualize atomic positions and bond angles .
  • Spectroscopy : Employ 1^1H/13^13C NMR to distinguish cis/trans isomerism via coupling constants and chemical shifts.
  • Quantum Chemical Calculations : Validate geometry using density functional theory (DFT) or molecular mechanics .

Advanced Question: How can researchers resolve contradictions in reported degradation rates of halogenated cyclopropanes, such as this compound, in environmental studies?

Methodological Answer:
Contradictions often arise from experimental variability (e.g., sampling errors, microcosm size limitations). Mitigation strategies include:

  • Bench-Scale Flow-Through Systems : Minimize disruption from repeated sampling by maintaining continuous flow conditions .
  • Standardized Monitoring : Use gas chromatography-mass spectrometry (GC-MS) with internal standards to ensure data consistency .
  • Replicate Analysis : Conduct triplicate experiments and apply statistical tests (e.g., ANOVA) to identify outliers .

Basic Question: What computational tools predict the thermodynamic stability and reactivity of this compound?

Methodological Answer:

  • QSPR/Neural Networks : Predict properties like strain energy and bond dissociation energies using quantitative structure-property relationship models .
  • Thermochemical Data : Reference NIST Chemistry WebBook for enthalpy of formation (ΔfH\Delta_fH^\circ) and reaction thermochemistry .
  • Molecular Dynamics Simulations : Assess conformational stability under varying temperatures .

Advanced Question: What methodologies address the lack of inhalation toxicity data for halogenated cyclopropanes like this compound?

Methodological Answer:

  • Route-to-Route Extrapolation : Use oral toxicity data (e.g., NOAEL/LOAEL from subchronic studies) cautiously, noting systemic effects may differ by exposure pathway .
  • In Silico Toxicology : Apply tools like EPA’s TEST or OECD QSAR Toolbox to estimate toxicity endpoints .
  • In Vitro Assays : Perform lung epithelial cell line studies to model inhalation-specific cytotoxicity .

Advanced Question: How do microbial communities influence the degradation pathways of halogenated cyclopropanes in anaerobic environments?

Methodological Answer:

  • Electron Donor Screening : Test hydrogen or acetate supplementation to enhance reductive dehalogenation activity .
  • Metagenomic Profiling : Identify dehalogenase genes (e.g., rdhA) via shotgun sequencing of contaminated soil/water samples .
  • Temperature Optimization : Conduct Arrhenius analysis to determine activation energy for biodegradation (e.g., see Figure 4.8 in ).

Basic Question: How can isomer-specific reactivity differences between cis- and trans-cyclopropanes be experimentally validated?

Methodological Answer:

  • Kinetic Studies : Compare reaction rates in ring-opening reactions (e.g., acid-catalyzed hydrolysis) .
  • X-ray Crystallography : Resolve spatial arrangements of substituents to correlate geometry with reactivity .
  • Isotopic Labeling : Track 13^{13}C-labeled intermediates in degradation pathways to elucidate stereochemical effects .

Advanced Question: What strategies improve the mechanical properties of polymers incorporating this compound derivatives?

Methodological Answer:

  • Sacrificial Bond Engineering : Integrate dynamic bonds (e.g., hydrogen bonds, metal-ligand interactions) into cross-linked networks to enhance stretchability and self-healing .
  • Multinetwork Design : Combine covalent and non-covalent networks to balance strength and flexibility .
  • In Situ Polymerization : Use controlled radical polymerization (ATRP/RAFT) to incorporate cyclopropane motifs without premature ring-opening .

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